

Literature review of 3-Bromoanisole studies

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Compound of Interest

Compound Name: 3-Bromoanisole

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An In-depth Technical Guide to **3-Bromoanisole**: Synthesis, Reactivity, and Applications

Abstract

3-Bromoanisole, also known as m-bromoanisole, is a halogenated aromatic ether that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique structural features, including a reactive bromine atom and a methoxy group on a benzene ring, make it a versatile building block in the pharmaceutical, agrochemical, and materials science industries.^[1] This technical guide provides a comprehensive review of **3-Bromoanisole**, detailing its physicochemical properties, established synthesis protocols, key chemical reactions, and significant applications, with a particular focus on its role in drug development. Quantitative data is summarized in tabular format for clarity, and key experimental workflows are detailed and visualized to provide researchers and drug development professionals with a practical and in-depth resource.

Physicochemical and Spectroscopic Properties

3-Bromoanisole is a clear, colorless to pale yellow oily liquid with a distinct aromatic odor.^{[2][3]} It is stable under normal conditions and combustible, but incompatible with strong oxidizing agents and acids.^{[3][4]} Its solubility profile makes it suitable for a variety of organic reactions, as it is miscible with common organic solvents like ethanol, ether, benzene, and dichloromethane, but insoluble in water.^{[3][5][6]}

Table 1: Physicochemical Properties of **3-Bromoanisole**

Property	Value	Reference(s)
CAS Number	2398-37-0	[2][7]
Molecular Formula	C ₇ H ₇ BrO	[2][8]
Molecular Weight	187.04 g/mol	[8]
Boiling Point	210-211 °C (at 100 kPa); 105 °C (at 2.13 kPa)	[3][4][5]
Density	~1.477 g/cm ³	[3][5]
Refractive Index (n _{20/D})	~1.563	[3][4]
Flash Point	93 °C	[3][5]
Solubility	Insoluble in water; Soluble in alcohol, ether, benzene, carbon disulfide, methanol, toluene, dichloromethane.	[3][4][5][9]

Table 2: Spectroscopic Data References for **3-Bromoanisole**

Spectroscopy Type	Data Availability and Source
¹ H NMR	Spectra available from sources like ChemicalBook.[5]
¹³ C NMR	Spectra available from sources like ChemicalBook and PubChem.[8][10]
Mass Spectrometry (MS)	Data available from the NIST Mass Spectrometry Data Center via PubChem.[8]
Infrared (IR) Spectroscopy	FTIR, ATR-IR, Near-IR, and Vapor Phase IR spectra available from various sources via PubChem.[8]

Synthesis of 3-Bromoanisole

Several synthetic routes to **3-Bromoaniso**le have been developed, ranging from multi-step industrial processes to more direct laboratory-scale methods. The choice of method often depends on the desired scale, cost of starting materials, and required purity.

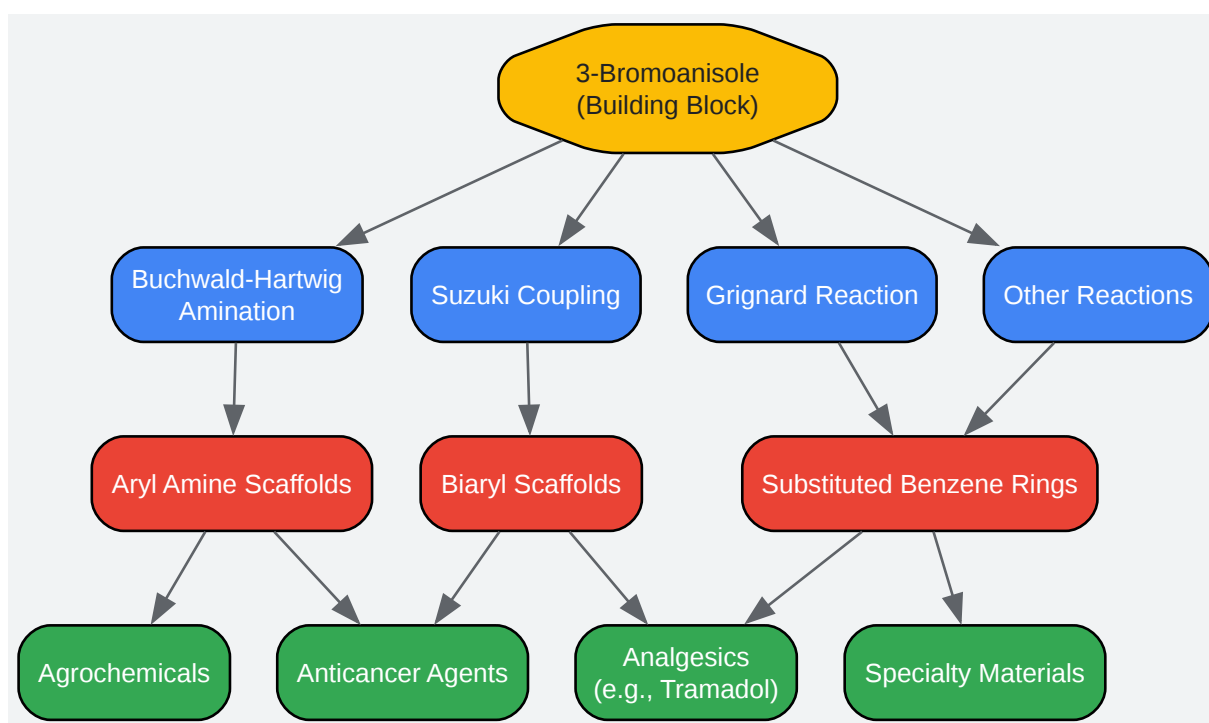
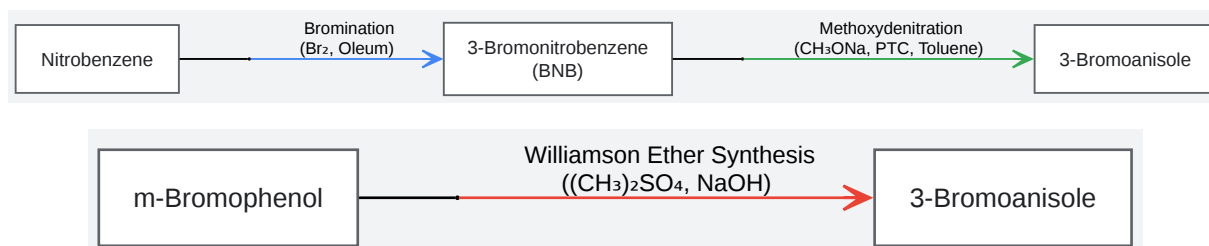
Table 3: Comparative Summary of Key Synthesis Methods

Starting Material	Brief Description	Reported Yield	Purity	Reference(s)
Nitrobenzene	Bromination to 3-bromonitrobenzene (BNB), followed by methoxydenitration using an alkali metal methoxide and a phase-transfer catalyst (PTC).	~60-85% (overall)	>98%	[11] [12] [13]
m-Bromophenol	Reaction with dimethyl sulfate in the presence of sodium hydroxide.	90%	High	[3] [4] [5]
m-Aminophenol	Acetylation, etherification, diazotization, and Sandmeyer reaction.	27.3%	Not specified	[11]
3-Methoxyaniline	Sandmeyer reaction.	Not specified	Not specified	[14]

Synthesis from Nitrobenzene

A robust and scalable method involves the bromination of nitrobenzene to form 3-bromonitrobenzene (BNB), followed by a nucleophilic aromatic substitution

(methoxydenitration) of the nitro group.[12][13] This process has been optimized for industrial production. The methoxydenitration step is typically carried out with sodium or potassium methoxide in a nonpolar aprotic solvent, facilitated by a phase-transfer catalyst (PTC) like a quaternary ammonium salt.[12][15]



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